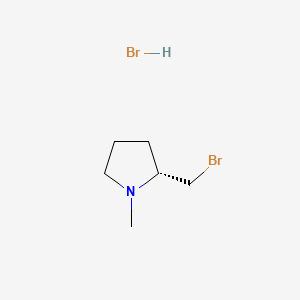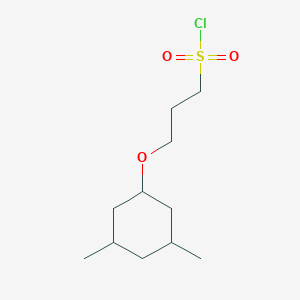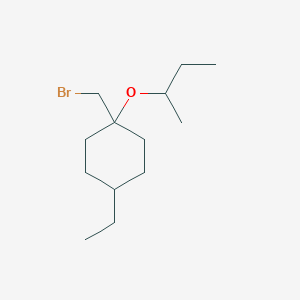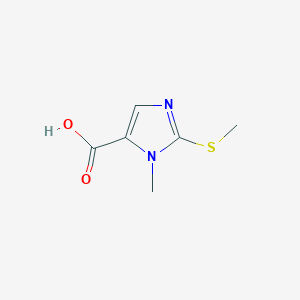
1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with methylsulfanyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazoles.
Aplicaciones Científicas De Investigación
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The methylsulfanyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Methyl-2-(methylsulfanyl)-1H-imidazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain conditions.
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its chemical properties and biological activity.
Uniqueness: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C6H8N2O2S |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
3-methyl-2-methylsulfanylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(5(9)10)3-7-6(8)11-2/h3H,1-2H3,(H,9,10) |
Clave InChI |
LJFCAIXHJCEETB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1SC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



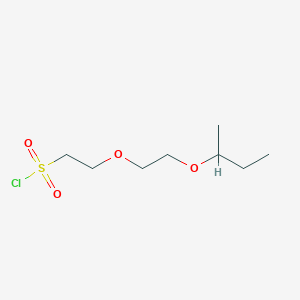
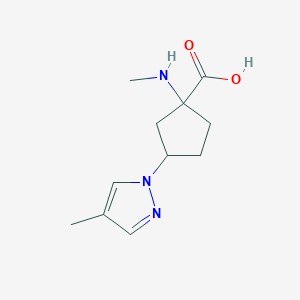
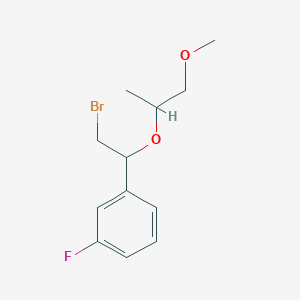
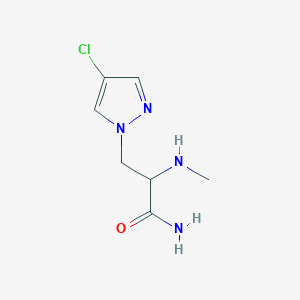
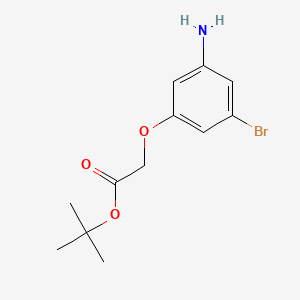

![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
